2-Formyl-1H-indole-6-carboxylic acid is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the indole structure, making it an important intermediate in organic synthesis and medicinal chemistry. The compound's molecular formula is , and it is classified under indolecarboxylic acids, which are compounds containing a carboxylic acid group linked to an indole structure.
2-Formyl-1H-indole-6-carboxylic acid can be derived from various natural and synthetic sources. Indoles are widely distributed in nature, particularly as derivatives of the amino acid tryptophan, which is a precursor to several neurotransmitters, including serotonin. The classification of this compound falls under:
The synthesis of 2-formyl-1H-indole-6-carboxylic acid can be achieved through several methods, primarily involving the Fischer indole synthesis or Vilsmeier-Haack formylation.
For example, starting from 1H-indole-6-carboxylic acid, a formyl group can be introduced by treating it with DMF and POCl₃ under controlled conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion before purification through column chromatography.
The molecular structure of 2-formyl-1H-indole-6-carboxylic acid features:
C1=CC2=C(N1)C(=C(C=C2)C(=O)O)C=OThis structural information highlights the compound's potential reactivity due to the presence of both electron-withdrawing and electron-donating groups.
2-formyl-1H-indole-6-carboxylic acid can undergo various chemical reactions typical for indole derivatives:
For instance, when treated with sodium borohydride, 2-formyl-1H-indole-6-carboxylic acid can yield 2-hydroxy-1H-indole-6-carboxylic acid.
The mechanism of action for 2-formyl-1H-indole-6-carboxylic acid primarily revolves around its ability to interact with biological targets due to its electrophilic carbonyl group.
Studies indicate that derivatives of indoles exhibit significant biological activities including anti-inflammatory and anti-cancer properties.
The physical properties of 2-formyl-1H-indole-6-carboxylic acid include:
Chemical properties include:
Relevant data indicates that it has a pKa around 4.5 for the carboxylic acid group, indicating moderate acidity.
2-formyl-1H-indole-6-carboxylic acid finds applications in various fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2